Ac-VAD-CMK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

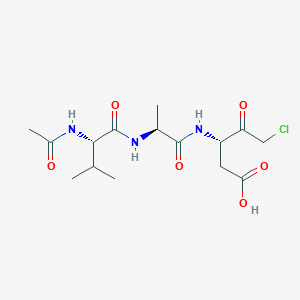

Molecular Formula |

C15H24ClN3O6 |

|---|---|

Molecular Weight |

377.82 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid |

InChI |

InChI=1S/C15H24ClN3O6/c1-7(2)13(18-9(4)20)15(25)17-8(3)14(24)19-10(5-12(22)23)11(21)6-16/h7-8,10,13H,5-6H2,1-4H3,(H,17,25)(H,18,20)(H,19,24)(H,22,23)/t8-,10-,13-/m0/s1 |

InChI Key |

FQAKSMQTRMIPHS-FWDPORAESA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ac-VAD-CMK: A Technical Guide to its Mechanism of Action as a Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-VAD-CMK (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is widely utilized in the study of apoptosis and other caspase-mediated cellular processes. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death (apoptosis) and are also involved in inflammation and pyroptosis. The ability to modulate caspase activity is crucial for both basic research and therapeutic development. This compound serves as a valuable tool for inhibiting caspase activity broadly, thereby allowing for the elucidation of caspase-dependent signaling pathways and the exploration of the functional consequences of their inhibition.

Mechanism of Action

The inhibitory activity of this compound is conferred by its peptide sequence and its chloromethyl ketone (CMK) reactive group. The Val-Ala-Asp sequence mimics the caspase recognition motif, allowing the inhibitor to bind to the active site of caspases. The aspartic acid residue is crucial for targeting the S1 pocket of the caspase.

Once bound, the chloromethyl ketone group forms an irreversible covalent bond with the cysteine residue in the catalytic site of the caspase. This covalent modification permanently inactivates the enzyme, preventing it from cleaving its downstream substrates. Due to its broad specificity, this compound can inhibit multiple caspases, including initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7), as well as inflammatory caspases (e.g., caspase-1).

Quantitative Inhibition Data

| Caspase Target | Inhibitor | Reported Kᵢ (nM) | Reported IC₅₀ (nM) |

| Caspase-1 | Ac-YVAD-CMK | 0.8[1] | - |

| Caspase-3 | Ac-DEVD-CMK | - | Potent Inhibition |

| Caspase-4 | Ac-YVAD-CMK | 362[1] | - |

| Caspase-5 | Ac-YVAD-CMK | 163[1] | - |

| Pan-Caspase | This compound | Broad nM to µM range | Broad nM to µM range |

Note: Specific Kᵢ and IC₅₀ values for this compound against each individual caspase can vary depending on the experimental conditions, substrate used, and the source of the enzyme.

Impact on Signaling Pathways

This compound's ability to inhibit a wide array of caspases allows it to block multiple cell death and inflammatory pathways.

Inhibition of Apoptosis

This compound effectively blocks both the intrinsic and extrinsic pathways of apoptosis by inhibiting key initiator and executioner caspases.

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their cognate death receptors, leading to the recruitment of adaptor proteins and pro-caspase-8. This compound inhibits the auto-activation of caspase-8, thereby preventing the initiation of the downstream caspase cascade.

-

Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1, activates pro-caspase-9. This compound inhibits the activation of caspase-9, halting the progression of the apoptotic signal.

By inhibiting the executioner caspases-3 and -7, this compound prevents the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), lamins, and cytoskeletal proteins, thus preserving cellular integrity.

Inhibition of Pyroptosis

Pyroptosis is a pro-inflammatory form of programmed cell death dependent on caspase-1. Upon activation by inflammasomes, caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent cell lysis and release of inflammatory cytokines. This compound, by inhibiting caspase-1, blocks these key events, thereby preventing pyroptotic cell death and the associated inflammatory response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3 in cell lysates by detecting the cleavage of a fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine)

-

This compound (for inhibitor control)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Caspase-3 Substrate (Ac-DEVD-AMC)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometer (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Cell Treatment:

-

Seed cells at an appropriate density in a culture plate.

-

Treat cells with the apoptosis-inducing agent, with or without pre-incubation with this compound (typically 20-50 µM for 1-2 hours). Include a vehicle-treated control.

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay).

-

-

Caspase-3 Assay:

-

In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

-

Bring the final volume in each well to 100 µL with Assay Buffer.

-

Add the Caspase-3 substrate (Ac-DEVD-AMC) to a final concentration of 50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence using a fluorometer with excitation at 360-380 nm and emission at 440-460 nm.

-

Express the results as relative fluorescence units (RFU) or fold-change compared to the control.

-

Western Blot Analysis of PARP Cleavage

This protocol is used to detect the cleavage of PARP, a hallmark of apoptosis, and its inhibition by this compound.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Protein quantification reagents (BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cells as described in the caspase activity assay protocol.

-

Lyse cells in RIPA buffer on ice.

-

Quantify protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

-

Conclusion

This compound is an indispensable tool for studying caspase-mediated cellular processes. Its broad-spectrum, irreversible inhibitory activity makes it highly effective for blocking apoptosis and pyroptosis in a variety of experimental systems. A thorough understanding of its mechanism of action, coupled with appropriate experimental design and execution, will continue to facilitate significant discoveries in the fields of cell biology, immunology, and drug development.

References

Ac-VAD-CMK as a pan-caspase inhibitor explained.

An In-depth Technical Guide to Ac-VAD-CMK as a Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a synthetic, cell-permeable peptide inhibitor that acts as a broad-spectrum, irreversible inhibitor of caspases. Caspases (cysteine-aspartic proteases) are a family of enzymes that play a central role in the execution of programmed cell death (apoptosis) and inflammation.[1] By targeting a wide range of these enzymes, this compound serves as a critical tool in experimental biology to study caspase-dependent signaling pathways and to prevent apoptotic cell death in vitro and in vivo.

This guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical data, role in apoptotic pathways, and detailed experimental protocols for its use in a research setting.

Chemical Properties

This compound is a tetrapeptide composed of Valine, Alanine, and Aspartic acid, with an N-terminal acetyl group and a C-terminal chloromethyl ketone reactive group.

| Property | Value |

| Full Name | Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone |

| Sequence | Ac-Val-Ala-Asp-CMK |

| Molecular Formula | C₁₅H₂₄ClN₃O₆ |

| Molecular Weight | 377.8 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

The inhibitory activity of this compound is conferred by its two key components: the peptide sequence and the reactive chloromethyl ketone (CMK) group.

-

Peptide Targeting : The peptide sequence Val-Ala-Asp mimics the natural cleavage site recognized by many caspases. This allows this compound to fit into the catalytic pocket of the enzyme.

-

Irreversible Inhibition : Once positioned in the active site, the chloromethyl ketone group forms an irreversible covalent thioether bond with the cysteine residue in the caspase's catalytic center. This covalent modification permanently inactivates the enzyme.

Due to its ability to bind to and inactivate multiple caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), it is classified as a pan-caspase inhibitor.

Quantitative Data: Inhibitory Potency

Comprehensive IC₅₀ (half-maximal inhibitory concentration) data for this compound against the full range of individual caspases is not widely available in peer-reviewed literature. However, the closely related and extensively studied pan-caspase inhibitor, Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone), provides a representative profile for this class of inhibitors. Z-VAD-FMK is known to inhibit a broad range of caspases, typically in the nanomolar to low micromolar range.[2][3]

| Inhibitor | Target | Reported IC₅₀ / Working Concentration | Citation |

| Z-VAD-FMK | Pan-Caspase | Inhibits most caspases at low-mid nanomolar concentrations. | [2] |

| Z-VAD-FMK | Pan-Caspase | Used at 10-20 µM in cell culture assays to inhibit apoptosis. | [3][4] |

| Ac-YVAD-cmk | Caspase-1 | Kᵢ: 0.8 nM | [5] |

| Ac-YVAD-cmk | Caspase-3 | Kᵢ: >10,000 nM | [5] |

Note: The table includes data for the related compounds Z-VAD-FMK and Ac-YVAD-cmk to provide context on the potency and selectivity of peptide-based caspase inhibitors.

Role in Apoptotic Signaling Pathways

Apoptosis proceeds via two primary signaling cascades: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are the ultimate targets of pan-caspase inhibitors like this compound.[6][7][8]

The Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface.[9] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[7] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Active caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-7, committing the cell to apoptosis. This compound inhibits both the initiator caspase-8 and the executioner caspases.

Caption: The extrinsic apoptosis pathway and points of inhibition by this compound.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal.[8] These signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[10] In the cytosol, cytochrome c binds to Apaf-1, which recruits pro-caspase-9 to form a large protein complex called the apoptosome.[6] This complex facilitates the activation of caspase-9, which then cleaves and activates executioner caspases-3 and -7, leading to cell death. This compound blocks the activity of both caspase-9 and the downstream executioner caspases.

Caption: The intrinsic apoptosis pathway and points of inhibition by this compound.

Experimental Protocols

This compound is primarily used as a tool to confirm that a cellular process, typically cell death, is caspase-dependent. The general experimental design involves comparing the outcome in cells treated with an apoptotic stimulus alone versus cells pre-treated with this compound before the stimulus.

Caption: General experimental workflow for assessing the effect of this compound.

Protocol 1: Inhibition of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol assesses apoptosis by detecting the externalization of phosphatidylserine (PS) using Annexin V and loss of membrane integrity using Propidium Iodide (PI).[11] Pre-treatment with this compound should prevent the cells from becoming Annexin V positive after an apoptotic stimulus.

Materials:

-

Cell culture medium, flasks, and plates

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, or TNF-α plus Cycloheximide)

-

This compound (stock solution in DMSO, e.g., 20 mM)

-

Vehicle control (DMSO)

-

PBS (Phosphate-Buffered Saline)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Methodology:

-

Cell Seeding : Seed cells (e.g., Jurkat or HeLa) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest (e.g., 0.5 x 10⁶ cells/well). Incubate under standard conditions (e.g., 37°C, 5% CO₂).

-

Inhibitor Pre-treatment : After allowing cells to adhere (if applicable), pre-treat the designated wells for 1-2 hours with this compound at a final concentration of 20-50 µM. Add an equivalent volume of DMSO to the "Stimulus Only" and "Untreated Control" wells.

-

Apoptosis Induction : Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the "Stimulus Only" and "this compound + Stimulus" wells.

-

Incubation : Incubate the plate for the required time to induce apoptosis (e.g., 3-6 hours).

-

Cell Harvesting :

-

Suspension cells : Transfer cells from each well to a separate flow cytometry tube.

-

Adherent cells : Collect the culture medium (which contains floating apoptotic cells), wash the well with PBS, and then detach the remaining cells with trypsin. Combine the collected medium and the trypsinized cells for each sample.

-

-

Staining :

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with 1 mL of cold PBS and centrifuge again.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate at room temperature in the dark for 15 minutes.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Data Acquisition : Analyze the samples on a flow cytometer within one hour.[12] Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be positive for both. Successful inhibition by this compound will result in a significantly lower percentage of apoptotic cells compared to the "Stimulus Only" group.

Protocol 2: Assessment of Caspase Inhibition by Western Blot

This method provides direct evidence of caspase inhibition by monitoring the cleavage of caspases themselves (e.g., pro-caspase-3 to cleaved caspase-3) or their specific substrates, such as PARP (Poly (ADP-ribose) polymerase).[13][14]

Materials:

-

Cell samples prepared as in steps 1-4 of Protocol 5.1.

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Cell Lysis : After treatment, harvest cells and wash with cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

-

Protein Quantification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking : Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies that detect:

-

Cleaved Caspase-3 (17/19 kDa fragments) : Its appearance is a hallmark of apoptosis.

-

PARP (Full-length 116 kDa and cleaved 89 kDa fragment) : Cleavage by caspase-3 generates the 89 kDa fragment.

-

β-actin (42 kDa) : Used as a loading control to ensure equal protein loading across lanes.

-

-

Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15]

-

Analysis : In the "Stimulus Only" lane, expect to see strong bands for cleaved caspase-3 and cleaved PARP. In the "this compound + Stimulus" lane, these bands should be significantly reduced or absent, demonstrating effective caspase inhibition.

Applications in Research and Drug Development

-

Validating Apoptotic Pathways : this compound is widely used as a standard negative control to prove that an observed cell death phenomenon is mediated by caspases.

-

Studying Upstream Events : By blocking the final execution steps of apoptosis, researchers can investigate upstream signaling events without the confounding effects of cell dismantling.

-

Therapeutic Potential : While the broad-spectrum nature of pan-caspase inhibitors like this compound can lead to off-target effects, they have been instrumental in preclinical studies for conditions where excessive apoptosis is detrimental, such as in neurodegenerative diseases or ischemia-reperfusion injury.[5] However, for clinical applications, more specific inhibitors targeting individual caspases are often pursued to minimize side effects.

References

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. Caspase Inhibitor Z-VAD-FMK [promega.sg]

- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Caspase-Dependent Apoptosis: An Overview [absin.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Ac-VAD-CMK in Inhibiting Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. This process is executed by a family of cysteine proteases known as caspases, which, upon activation, orchestrate the systematic disassembly of the cell. The study of apoptosis relies on specific and potent tools to modulate these pathways. Ac-VAD-CMK (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a synthetic, cell-permeable, and irreversible pan-caspase inhibitor. Its ability to broadly block caspase activity makes it an invaluable tool in apoptosis research, allowing for the elucidation of caspase-dependent signaling events and the therapeutic potential of apoptosis inhibition. This guide provides a detailed overview of this compound, its mechanism of action, its effects on apoptotic pathways, and comprehensive experimental protocols for its use.

Chemical Properties and Mechanism of Action

This compound is a tripeptide (Val-Ala-Asp) linked to a chloromethyl ketone (CMK) reactive group. The peptide sequence is designed to mimic the caspase cleavage site, directing the inhibitor to the enzyme's active site.

Mechanism of Inhibition: The inhibitory action of this compound is covalent and irreversible. The aspartate residue of the VAD sequence docks into the S1 pocket of the caspase active site. Subsequently, the chloromethyl ketone group forms a thioether bond with the cysteine residue in the catalytic site of the caspase, permanently inactivating the enzyme. This broad-spectrum inhibition affects both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7), effectively halting the apoptotic cascade. A related compound, Z-VAD-FMK, functions similarly and is also widely used to block caspase-dependent apoptosis.[1][2]

| Property | Data |

| Full Name | N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone |

| Sequence | Ac-Val-Ala-Asp-CMK |

| Molecular Formula | C₁₅H₂₄ClN₃O₆ |

| Molecular Weight | 377.82 g/mol |

| Appearance | Lyophilized solid |

| Solubility | Soluble in DMSO |

| Mechanism | Irreversible, covalent binding to the catalytic cysteine of caspases |

| Target(s) | Pan-caspase inhibitor |

Table 1: Chemical and Physical Properties of this compound.

While this compound is known as a pan-caspase inhibitor, the efficiency of inhibition can vary between different caspases. For context, the inhibitory constants (Kᵢ) of a related selective inhibitor, Ac-YVAD-CMK, highlight how peptide sequences can confer selectivity.

| Inhibitor | Target | Kᵢ (nM) | Notes |

| Ac-YVAD-CMK | Caspase-1 | 0.8 | Highly potent and selective for Caspase-1.[3] |

| Ac-YVAD-CMK | Caspase-3 | >10,000 | Very weak inhibition, demonstrating selectivity.[3] |

| Ac-YVAD-CMK | Caspase-4 | 362 | Moderate inhibition.[3] |

| Ac-YVAD-CMK | Caspase-5 | 163 | Moderate inhibition.[3] |

| Z-VAD-FMK | Multiple | Not specified | A widely used cell-permeable pan-caspase inhibitor.[1] |

Role in Apoptotic Signaling Pathways

This compound blocks apoptosis by inhibiting caspases in both the extrinsic and intrinsic pathways. These pathways converge on the activation of executioner caspases, which are the ultimate targets of this inhibitor.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors (e.g., Fas, TNFR1). This binding leads to the recruitment of adaptor proteins like FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Active Caspase-8 then directly activates downstream executioner caspases, such as Caspase-3, to execute cell death.[2] this compound can directly inhibit both the initiator caspase-8 and the executioner caspases in this cascade.

References

- 1. invivogen.com [invivogen.com]

- 2. Regulation of Intrinsic and Extrinsic Apoptotic Pathways in Osteosarcoma Cells Following Oleandrin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the function of Ac-VAD-CMK in inflammasome activation.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the function and application of Ac-VAD-CMK (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone), a widely used inhibitor in the study of inflammasome biology. We will explore its mechanism of action, its role in dissecting inflammasome signaling pathways, and detailed protocols for its use in key experimental assays.

Introduction to Inflammasomes and Caspase-1

Inflammasomes are multi-protein cytosolic complexes that play a critical role in the innate immune system.[1] They are assembled in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The core function of most inflammasomes is to activate caspase-1, a cysteine protease that initiates an inflammatory response.[2][3] Activated caspase-1 is responsible for two key downstream events:

-

Cytokine Maturation: It cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[2][4]

-

Pyroptosis: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, subsequent cell lysis, and the release of inflammatory cytokines.[2] This form of programmed cell death is known as pyroptosis.[4][5]

Given the central role of caspase-1, its inhibition is a primary strategy for studying and modulating inflammasome activity.

This compound: A Pan-Caspase Inhibitor

This compound is a cell-permeable, irreversible pan-caspase inhibitor. Its structure includes a peptide sequence (Val-Ala-Asp) recognized by caspases and a chloromethyl ketone (CMK) group that forms a covalent thioether bond with the cysteine residue in the catalytic site of the enzyme, leading to irreversible inactivation.[5]

While it is termed a "pan-caspase" inhibitor, meaning it can block the activity of multiple caspases, it is frequently used in inflammasome research to target the inflammatory caspases, particularly caspase-1. It is crucial to note that for more specific inhibition of caspase-1, the tetrapeptide inhibitor Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is often preferred. Ac-YVAD-CMK was designed based on the caspase-1 cleavage site in pro-IL-1β and exhibits greater selectivity for caspase-1.[2]

Table 1: Properties of this compound and Ac-YVAD-CMK

| Property | This compound | Ac-YVAD-CMK |

| Full Name | N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone | N-Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone |

| Synonyms | Z-VAD-FMK analog, Caspase Inhibitor VII | Caspase-1 Inhibitor II |

| CAS Number | Not readily available | 178603-78-6[2][4] |

| Molecular Formula | C15H24ClN3O6[6] | C24H33ClN4O8[2] |

| Molecular Weight | 377.82 g/mol [6] | 541 g/mol [2] |

| Mechanism | Irreversible pan-caspase inhibitor | Irreversible, selective caspase-1 inhibitor[2][5][7] |

| Typical Working Conc. | 10-50 µM | 0.1–30 µg/ml (in cell culture)[2]; 20-80 µM in vitro[4][5] |

Mechanism of Inflammasome Inhibition by this compound

The canonical inflammasome pathway begins with a sensor protein (e.g., NLRP3, AIM2) detecting a specific stimulus. This triggers the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.

This compound and Ac-YVAD-CMK intervene at this critical step by directly and irreversibly binding to the active site of caspase-1, preventing it from cleaving its downstream substrates. This blockade effectively silences the inflammasome output, inhibiting both cytokine maturation and pyroptosis.[8][9] For instance, studies have shown that Ac-YVAD-CMK pretreatment significantly inhibits the cleavage of caspase-1 and the subsequent maturation of IL-1β and IL-18 in various models of inflammation.[8][9][10]

Quantitative Analysis of Inhibitor Activity

The efficacy of caspase inhibitors is typically quantified by their dissociation constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. Ac-YVAD-CMK is a highly potent and selective inhibitor of caspase-1.

Table 2: Inhibitory Activity of Ac-YVAD-CMK and Other Caspase Inhibitors

| Inhibitor | Target Caspase | Potency | Notes |

| Ac-YVAD-CMK | Caspase-1 | Ki = 0.8 nM[7] | Highly selective for Caspase-1.[7] |

| Ac-FLTD-CMK | Caspase-1 | IC50 = 46.7 nM[11] | Also inhibits Caspase-4 (1.49 µM) and Caspase-5 (329 nM).[11] |

| Belnacasan (VX-765) | Caspase-1 | Ki = 0.8 nM[11] | A potent and selective inhibitor.[11] |

| z-VAD-FMK | Pan-Caspase | Nanomolar range for most | Broad-spectrum caspase inhibitor.[11][12] |

Data presented is compiled from various sources and experimental conditions may differ.

Key Experimental Protocols Using this compound

This compound is an essential tool for validating the involvement of caspases in inflammasome-mediated responses. Below are detailed protocols for core assays.

This protocol measures the amount of mature IL-1β secreted into the cell culture supernatant, which is a direct indicator of caspase-1 activity.

Methodology:

-

Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or other relevant cell types (e.g., THP-1 monocytes) in a 24-well plate and grow to desired confluency.

-

Priming (Signal 1): Stimulate cells with a TLR agonist like Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibition: Pre-incubate the cells with Ac-YVAD-CMK (e.g., 20-50 µM) or vehicle control (DMSO) for 30-60 minutes.

-

Activation (Signal 2): Add an inflammasome activator, such as Nigericin (10 µM) or ATP (5 mM), for the appropriate time (e.g., 1-2 hours).

-

Supernatant Collection: Carefully collect the cell culture supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β according to the manufacturer's instructions to quantify the concentration of the secreted cytokine. A significant reduction in IL-1β in the Ac-YVAD-CMK-treated group compared to the vehicle control indicates caspase-1-dependent secretion.[9]

Inflammasome activation leads to the polymerization of the ASC adaptor protein into a large, single perinuclear structure called a "speck".[13][14] Visualizing these specks is a direct upstream readout of inflammasome assembly.[13][14][15]

Methodology:

-

Cell Culture: Seed cells on glass coverslips in a 12-well plate.

-

Priming and Activation: Prime and activate the cells as described in the cytokine release assay protocol. (Note: Inhibition with this compound happens downstream of speck formation, so it is not included here to visualize the specks themselves. However, it can be used in parallel wells to correlate speck formation with downstream events).

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Staining: Incubate with a primary antibody against ASC overnight at 4°C.

-

Secondary Antibody Staining: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI (to stain nuclei). Visualize using a confocal or fluorescence microscope.[15] Cells with activated inflammasomes will display a distinct, bright fluorescent speck.[16]

This method directly assesses the auto-processing of pro-caspase-1 into its active subunits (p20 and p10) upon inflammasome activation.

Methodology:

-

Cell Treatment: Treat cells in a 6-well plate as described in Protocol 1 (Priming, Inhibition, Activation).

-

Lysate Preparation: After treatment, collect the supernatant and lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C. Also probe for a loading control like β-actin.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p20 band in Ac-YVAD-CMK-treated samples confirms the inhibition of caspase-1 cleavage.[5][9]

Considerations and Limitations

-

Specificity: The primary limitation of this compound is its pan-caspase activity. If the experimental question requires specific inhibition of caspase-1, the more selective inhibitor Ac-YVAD-CMK is strongly recommended.[2] Even with Ac-YVAD-CMK, it is best practice to confirm findings using genetic models, such as cells or mice deficient in Casp1.

-

Off-Target Effects: Although generally well-tolerated in vitro, high concentrations of chloromethyl ketone-based inhibitors can have off-target effects. It is important to perform dose-response experiments to identify the lowest effective concentration.

-

Irreversibility: As an irreversible inhibitor, the timing of its addition to the experimental system is critical. It is typically added before the activation stimulus to ensure it can bind to caspase-1 as it becomes active.

Conclusion

This compound and its more selective analog Ac-YVAD-CMK are invaluable pharmacological tools for the study of inflammasome biology. By irreversibly inhibiting caspase-1, these compounds allow researchers to effectively block downstream inflammasome signaling. This enables the precise dissection of caspase-1-dependent processes, such as cytokine maturation and pyroptosis, and helps to validate the role of inflammasomes in various physiological and pathological contexts. When used with appropriate controls and an understanding of their specificity, these inhibitors are fundamental to advancing research in innate immunity and drug development.

References

- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [m.chemicalbook.com]

- 7. glpbio.com [glpbio.com]

- 8. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hope for vascular cognitive impairment: Ac-YVAD-cmk as a novel treatment against white matter rarefaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 14. ASC speck formation as a readout for inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dynamics of in vivo ASC speck formation - PMC [pmc.ncbi.nlm.nih.gov]

The Cell Permeability and Uptake of Ac-VAD-CMK In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The irreversible pan-caspase inhibitor, Ac-Val-Ala-Asp(OMe)-CMK (Ac-VAD-CMK), is a widely utilized tool in apoptosis research. Its efficacy in blocking caspase-mediated cell death is contingent on its ability to traverse the cell membrane and reach its cytosolic targets. This technical guide provides an in-depth exploration of the cell permeability and uptake of this compound in in vitro settings. Understanding the mechanisms governing its entry into cells is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting intracellular pathways. This document outlines the presumed physicochemical properties of this compound, discusses potential mechanisms of cellular uptake, and provides detailed experimental protocols for assessing its permeability and intracellular concentration.

Physicochemical Properties of this compound

The cell permeability of a molecule is significantly influenced by its physicochemical characteristics. While specific experimental data for this compound is limited in the public domain, we can infer its likely properties based on its structure.

| Property | Value/Description | Implication for Cell Permeability |

| Molecular Weight | 377.8 g/mol [1][2] | The relatively low molecular weight is generally favorable for passive diffusion across the cell membrane. |

| Structure | Acetylated tripeptide (Val-Ala-Asp) with a chloromethylketone (CMK) reactive group. The aspartate residue is a methyl ester. | The peptide nature suggests potential for both passive and carrier-mediated transport. The methyl esterification of the aspartate residue neutralizes the negative charge of the carboxylic acid, which is expected to increase lipophilicity and enhance membrane permeability. The acetyl group at the N-terminus also increases hydrophobicity. |

| Lipophilicity (LogP) | Not experimentally determined. The presence of the peptide backbone and the polar aspartate residue would suggest some degree of hydrophilicity, while the acetyl and methyl ester groups, along with the valine and alanine residues, contribute to lipophilicity. It is likely to have a balanced hydrophilic-lipophilic character. | A moderate LogP value would favor partitioning into the lipid bilayer of the cell membrane, a key step in passive diffusion. |

| Charge at Physiological pH | The N-terminal acetylation and C-terminal methyl esterification likely result in a neutral overall charge at physiological pH (around 7.4). | A neutral charge is highly advantageous for passive diffusion across the nonpolar lipid bilayer, as charged molecules are generally membrane impermeable. |

Mechanisms of Cellular Uptake

The precise mechanism of this compound uptake has not been definitively elucidated. However, based on its structural characteristics, several potential pathways can be hypothesized. It is plausible that a combination of these mechanisms contributes to its intracellular accumulation.

Passive Diffusion

Given its moderate size, neutral charge, and likely balanced lipophilicity, passive diffusion is a probable primary mechanism of entry for this compound. This process is driven by the concentration gradient of the inhibitor across the cell membrane and does not require cellular energy.

Facilitated Diffusion and Active Transport

While less likely for a small, neutral peptide, the possibility of carrier-mediated transport cannot be entirely excluded. Specific or non-specific peptide transporters on the cell surface could potentially facilitate the uptake of this compound. Active transport, which requires energy in the form of ATP, is generally reserved for essential nutrients and ions and is a less probable mechanism for a synthetic peptide inhibitor unless it mimics a natural substrate of a transporter.

Endocytosis

Endocytosis is a process where the cell engulfs extracellular material. While typically associated with larger molecules and particles, it could play a minor role in the uptake of this compound, particularly at higher concentrations where aggregation might occur.

Figure 1. Hypothesized cellular uptake pathways for this compound.

Experimental Protocols for Assessing Cell Permeability and Uptake

A variety of in vitro methods can be employed to investigate the cell permeability and quantify the intracellular concentration of this compound.

Direct Measurement of Intracellular Concentration using LC-MS/MS

This is the gold standard for quantifying the amount of a small molecule inside cells.

Objective: To determine the total intracellular concentration of this compound over time.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., HeLa, Jurkat) in 6-well plates and grow to 80-90% confluency.

-

Treatment: Treat cells with a known concentration of this compound (e.g., 10, 20, 50 µM) in serum-free media for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h). Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Extraction:

-

At each time point, aspirate the media and wash the cells three times with ice-cold PBS to remove extracellular inhibitor.

-

Lyse the cells with a known volume of lysis buffer (e.g., RIPA buffer).

-

Alternatively, for total compound extraction, use a solvent-based method. After washing, add a fixed volume of a mixture of methanol, acetonitrile, and water (e.g., 50:30:20) to the well to precipitate proteins and extract the compound.

-

-

Sample Preparation:

-

Scrape the cell lysate/extract and transfer to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Collect the supernatant containing the intracellular this compound.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. A specific transition for this compound will need to be determined.

-

Generate a standard curve using known concentrations of this compound to quantify the amount in the cell extracts.

-

-

Data Normalization:

-

Determine the total protein concentration of the cell lysate using a BCA assay or count the number of cells per well to normalize the intracellular concentration of this compound (e.g., pmol/mg protein or pmol/10^6 cells).

-

Figure 2. Workflow for LC-MS/MS-based quantification of intracellular this compound.

Assessing Uptake Mechanisms using Pharmacological Inhibitors

This method helps to elucidate the pathways involved in this compound uptake by blocking specific transport mechanisms.

Objective: To determine if this compound uptake is an active or passive process and to identify the involvement of specific endocytic pathways.

Methodology:

-

Cell Culture: Plate cells as described above.

-

Pre-treatment with Inhibitors: Pre-incubate cells with pharmacological inhibitors for 30-60 minutes before adding this compound. Use appropriate concentrations of inhibitors as determined from literature or preliminary experiments.

-

To test for active transport: Use ATP depletion agents like sodium azide and 2-deoxyglucose.

-

To test for endocytosis:

-

Clathrin-mediated: Chlorpromazine

-

Caveolae-mediated: Genistein, Filipin

-

Macropinocytosis: Amiloride, EIPA

-

-

-

Co-treatment: Add this compound to the media already containing the inhibitors and incubate for a fixed time point (e.g., 1 hour).

-

Quantification: Measure the intracellular concentration of this compound using the LC-MS/MS protocol described above.

-

Analysis: Compare the intracellular concentration of this compound in the presence and absence of each inhibitor. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of that specific pathway.

| Inhibitor | Target Pathway | Expected Outcome if Pathway is Involved |

| Sodium Azide / 2-Deoxyglucose | ATP-dependent processes (Active Transport) | Decreased intracellular this compound |

| Chlorpromazine | Clathrin-mediated Endocytosis | Decreased intracellular this compound |

| Genistein / Filipin | Caveolae-mediated Endocytosis | Decreased intracellular this compound |

| Amiloride / EIPA | Macropinocytosis | Decreased intracellular this compound |

| Incubation at 4°C | Energy-dependent processes | Significantly decreased intracellular this compound |

Visualization of Cellular Uptake using a Fluorescently Labeled Analog

This method provides a qualitative and semi-quantitative assessment of this compound uptake and subcellular localization.

Objective: To visualize the entry and distribution of this compound within cells.

Methodology:

-

Reagent: Synthesize or procure a fluorescently labeled version of this compound (e.g., FITC-VAD-CMK). It is crucial to verify that the fluorescent tag does not significantly alter the permeability or inhibitory activity of the compound.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Treatment: Treat cells with the fluorescently labeled this compound for various time points.

-

Live-Cell Imaging or Fixed-Cell Microscopy:

-

Live-Cell: Image the cells directly using a confocal microscope to observe the dynamics of uptake in real-time.

-

Fixed-Cell: At each time point, wash the cells with PBS, fix with 4% paraformaldehyde, and mount on slides. If desired, co-stain with markers for specific organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria) to determine subcellular localization.

-

-

Image Analysis: Analyze the fluorescence intensity within the cells to semi-quantify the uptake.

Figure 3. Decision tree for investigating the uptake mechanism of this compound.

Conclusion

While this compound is a cornerstone of apoptosis research, a detailed understanding of its cell permeability and uptake mechanisms remains an area for further investigation. Based on its physicochemical properties, passive diffusion is the most probable route of entry into cells. However, the potential contribution of carrier-mediated transport and endocytosis should not be disregarded. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the cellular uptake of this compound and similar peptide-based inhibitors. Such studies will not only enhance the interpretation of existing data but also inform the design of future generations of intracellularly targeted therapeutics.

References

Ac-VAD-CMK In Vivo: A Technical Guide to Applications and Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone (Ac-VAD-CMK) is a synthetic, irreversible pan-caspase inhibitor. While it can inhibit a broad range of caspases, it is frequently utilized in in vivo research for its potent inhibitory activity against caspase-1, also known as Interleukin-1 Converting Enzyme (ICE). Caspase-1 is a critical inflammatory cysteine protease that plays a central role in the activation of inflammasomes, multiprotein complexes that trigger the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induce a form of programmed cell death known as pyroptosis.[1]

This guide provides an in-depth overview of the in vivo applications of this compound, summarizing key studies, presenting quantitative data, detailing experimental protocols, and illustrating the core biological pathways and experimental workflows. Its function as a tool to probe the roles of caspase-1-mediated inflammation and pyroptosis makes it invaluable in studies of neurological injury, sepsis, and other inflammatory conditions.

Core Mechanism of Action: Inhibition of the Inflammasome Pathway

This compound is a tetrapeptide that mimics the caspase cleavage site. The chloromethyl ketone (CMK) group forms an irreversible covalent bond with the cysteine residue in the active site of the caspase, thereby inactivating the enzyme. In the context of in vivo inflammatory responses, this compound primarily targets caspase-1.

The activation of caspase-1 is a key event in inflammasome signaling. This process begins with cellular sensors (like NLRP1 or NLRP3) recognizing pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This recognition leads to the assembly of the inflammasome complex, which recruits and activates pro-caspase-1. Activated caspase-1 then cleaves its downstream targets:

-

Pro-IL-1β and Pro-IL-18 : Cleavage results in the mature, biologically active forms of these potent pro-inflammatory cytokines.[1]

-

Gasdermin D (GSDMD) : Cleavage generates an N-terminal fragment that oligomerizes and forms pores in the cell membrane, leading to cytokine release and pyroptotic cell death.[1]

By irreversibly inhibiting caspase-1, this compound effectively blocks these downstream events, making it a powerful tool for investigating caspase-1-dependent inflammatory pathways in vivo.[1][2]

In Vivo Applications and Studies

This compound has been employed in a variety of animal models to investigate the role of caspase-1 in different pathologies.

Neurological Disorders

Caspase-1 activation is a key feature of the neuroinflammatory response following acute brain injury.

-

Cerebral Ischemia: In a rat model of permanent middle cerebral artery occlusion (pMCAo), a single intracerebroventricular injection of this compound (300 ng/rat) 10 minutes post-occlusion significantly reduced infarct volume at both 24 hours and 6 days.[3] This neuroprotective effect was associated with a reduction in caspase-1 and caspase-3 activity, as well as decreased levels of the proinflammatory cytokines IL-1β and TNF-α at 24 hours.[3]

-

Intracerebral Hemorrhage (ICH): In rat models of ICH, this compound administration reduced brain edema, decreased the activation of microglia, and inhibited the maturation of IL-1β and IL-18.[4][5] This led to improved behavioral performance in the treated animals.[4][5] Studies have shown that this compound can inhibit pyroptosis and shift microglia polarization from the pro-inflammatory M1 type to the anti-inflammatory M2 type.[5]

-

Vascular Cognitive Impairment (VCI): In a mouse model of VCI induced by bilateral carotid artery stenosis (BCAS), this compound treatment restored cerebral blood flow, attenuated white matter damage, and restored myelin expression.[6][7] The therapeutic effect was linked to the attenuation of the NLRP3/caspase-1/IL-1β axis in the subcortical brain region.[6]

Sepsis and Associated Organ Injury

Sepsis involves a dysregulated host response to infection, where inflammasome activation can drive excessive inflammation and organ damage.

-

Sepsis-Induced Acute Kidney Injury (AKI): In a mouse model of sepsis created by cecal ligation and puncture (CLP), treatment with Ac-YVAD-CMK provided a protective effect on the kidneys.[8] The inhibitor significantly decreased serum levels of IL-1β, IL-18, IL-6, and TNF-α.[8] Mechanistically, it reduced the expression of NLRP1 inflammasome components and inhibited pyroptosis in renal tubular epithelial cells.[8]

Post-Operative Cognitive Dysfunction

-

Sevoflurane-Induced Cognitive Impairment: In aged mice, exposure to the anesthetic sevoflurane can induce cognitive dysfunction. Pre-treatment with this compound (12.5 µmol/kg, i.p.) was shown to alleviate this impairment.[9] The study found that this compound reduced the activation of the NLRP3 inflammasome in the hippocampus and mitigated impairments in mitophagy, a process for clearing damaged mitochondria.[9]

Quantitative Data Summary

The following tables summarize quantitative findings from key in vivo studies using this compound.

Table 1: Neurological Disease Models

| Disease Model | Species | This compound Dose & Administration | Key Quantitative Results | Reference |

|---|---|---|---|---|

| Permanent Cerebral Ischemia | Rat | 300 ng/rat; intracerebroventricular | Infarct volume reduced by ~35% at 24h. Caspase-1 activity reduced by ~97%.[3] | [3] |

| Intracerebral Hemorrhage | Rat | 1 µ g/rat ; intracerebroventricular | Significantly decreased protein levels of active caspase-1, mature IL-1β, and IL-18.[10] | [10] |

| Intracerebral Hemorrhage | Mouse | Not specified | Significantly reduced M1 microglia and increased M2 microglia around the hematoma.[5] | [5] |

| Vascular Cognitive Impairment | Mouse | Not specified | Restored cerebral blood flow and attenuated white matter rarefaction.[6][7] | [6][7] |

| Sevoflurane-Induced Cognitive Dysfunction | Aged Mouse | 12.5 µmol/kg; intraperitoneal | Significantly reduced hippocampal expression of NLRP3, cleaved caspase-1, IL-1β, and IL-18.[9] |[9] |

Table 2: Sepsis and Organ Injury Models

| Disease Model | Species | This compound Dose & Administration | Key Quantitative Results | Reference |

|---|

| Sepsis-Induced Acute Kidney Injury | Mouse | Not specified | Significantly decreased serum creatinine and blood urea nitrogen. Reduced renal protein expression of NLRP1, caspase-1, IL-1β, and IL-18.[8] |[8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon in vivo research. Below are representative protocols derived from the cited literature.

Protocol 1: Permanent Middle Cerebral Artery Occlusion (pMCAo) in Rats

This protocol describes a model of focal cerebral ischemia to study the neuroprotective effects of this compound.[3]

-

Animal Model: Adult male Wistar rats are used. Anesthesia is induced and maintained throughout the surgical procedure.

-

Surgical Procedure (pMCAo):

-

A midline skin incision is made in the neck to expose the right common carotid artery (CCA).

-

The external carotid artery (ECA) is isolated and ligated.

-

A 4-0 monofilament nylon suture, with its tip rounded by heating, is introduced into the ECA lumen.

-

The suture is advanced into the internal carotid artery (ICA) until it blocks the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.

-

The suture is left in place permanently.

-

-

Drug Administration:

-

Compound: this compound is dissolved in a vehicle solution (e.g., DMSO and saline).

-

Method: 10 minutes after the onset of pMCAo, a single dose (e.g., 300 ng in a volume of 5 µL) is injected into the lateral ventricle (intracerebroventricularly) over 5 minutes using a stereotaxic frame.

-

-

Post-Operative Care: Animals are monitored during recovery from anesthesia and provided with food and water ad libitum.

-

Outcome Assessment:

-

Infarct Volume: At a predetermined time point (e.g., 24 hours or 6 days), animals are euthanized, and brains are sectioned. Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is quantified using image analysis software.

-

Biochemical Analysis: Brain tissue from the ischemic cortex is homogenized to measure caspase activity using fluorogenic substrates (e.g., Ac-YVAD-AFC for caspase-1) and cytokine levels (IL-1β, TNF-α) via ELISA.

-

Protocol 2: Cecal Ligation and Puncture (CLP) in Mice

This protocol is a widely used model for inducing polymicrobial sepsis to study AKI.[8]

-

Animal Model: Male C57BL/6 mice are used.

-

Surgical Procedure (CLP):

-

Mice are anesthetized. A midline laparotomy is performed to expose the cecum.

-

The cecum is ligated with a suture at a specific distance from the distal end to control the severity of sepsis.

-

The ligated cecum is punctured once or twice with a needle (e.g., 22-gauge).

-

A small amount of fecal content is extruded to ensure patency.

-

The cecum is returned to the abdominal cavity, and the incision is closed.

-

Sham-operated animals undergo the same procedure without ligation and puncture.

-

-

Drug Administration:

-

Compound: this compound is prepared for injection.

-

Method: The inhibitor is administered at a specified dose and route (e.g., intraperitoneally) at a defined time relative to the CLP surgery (e.g., immediately after).

-

-

Post-Operative Care: Animals receive fluid resuscitation (e.g., subcutaneous saline) and are closely monitored for signs of distress.

-

Outcome Assessment:

-

Kidney Function: Blood is collected at a set time point (e.g., 24 hours) to measure serum creatinine and blood urea nitrogen (BUN) levels.

-

Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage, such as tubular necrosis and inflammation.

-

Inflammatory Markers: Serum is used to measure cytokine levels (IL-1β, IL-18, etc.) by ELISA. Kidney tissue homogenates are used for Western blot analysis to quantify the expression of inflammasome-related proteins (NLRP1, caspase-1, GSDMD).

-

Specificity and Off-Target Considerations

While this compound is a potent caspase-1 inhibitor, its designation as a "pan-caspase" inhibitor means it can affect other caspases.

-

Inhibition of Caspase-3: In the cerebral ischemia model, treatment with Ac-YVAD-cmk (a related inhibitor) not only reduced caspase-1 activity but also significantly inhibited caspase-3 activity.[3] However, in vitro data suggests a much higher inhibitory constant (Ki) for caspase-3 (>10,000 nM) compared to caspase-1 (0.8 nM), indicating that the in vivo effect on caspase-3 might be indirect, possibly by blocking an upstream inflammatory cascade that leads to caspase-3 activation, rather than direct inhibition.[3]

-

Inhibition of Caspase-4/5/11: Some studies note that Ac-YVAD-cmk may have effects on caspase-4 and -5 (caspase-11 in mice).[6] In a study on VCI, researchers assessed the expression of cleaved caspase-11 to rule out unspecific effects. They found that while Ac-YVAD-cmk attenuated caspase-1 activation, it did not affect the increased expression of cleaved caspase-11, supporting its specific action on caspase-1 in that model.[6]

Researchers should be mindful of these potential off-target effects and, where possible, include control experiments or measure the activity of other caspases to confirm the specificity of the observed effects to caspase-1 inhibition.

Conclusion

This compound is a critical pharmacological tool for the in vivo investigation of inflammatory and cell death pathways mediated by caspase-1. As demonstrated in models of neurological injury, sepsis, and cognitive dysfunction, its application has been instrumental in elucidating the pathogenic role of the inflammasome. The data consistently show that inhibition of caspase-1 by this compound can lead to significant therapeutic benefits, including reduced tissue damage, decreased inflammation, and improved functional outcomes. Future research will likely focus on refining the delivery and specificity of caspase inhibitors for clinical translation, building on the foundational knowledge gained from in vivo studies with this compound.

References

- 1. invivogen.com [invivogen.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hope for vascular cognitive impairment: Ac-YVAD-cmk as a novel treatment against white matter rarefaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Differential Landscape of Caspase Inhibition: A Technical Guide to Ac-VAD-CMK and its Counterparts

For Immediate Release

A Deep Dive into the Mechanisms and Applications of Caspase Inhibitors for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ac-VAD-CMK and other widely used caspase inhibitors, offering a comparative overview of their mechanisms, specificity, and experimental applications. This document is intended to serve as a critical resource for researchers in the fields of apoptosis, inflammation, and drug discovery.

Introduction to Caspases and Their Inhibition

Caspases, a family of cysteine-aspartic proteases, are central players in the highly regulated processes of apoptosis (programmed cell death) and inflammation.[1] They are synthesized as inactive zymogens and, upon activation, execute a proteolytic cascade that dismantles the cell or mediates inflammatory signaling. Given their critical roles in numerous physiological and pathological processes, the development of specific inhibitors has been instrumental in dissecting their functions and exploring their therapeutic potential.

Among the most utilized caspase inhibitors are peptide-based molecules that mimic the caspase recognition sequence and contain a reactive functional group that irreversibly binds to the catalytic cysteine residue of the enzyme. This guide focuses on the key differences between two prominent classes of these inhibitors: the chloromethylketones (CMK), exemplified by this compound, and the fluoromethylketones (FMK), with Z-VAD-FMK being a primary example.

Mechanism of Action: A Tale of Two Ketones

Both this compound and Z-VAD-FMK are irreversible inhibitors that covalently modify the active site cysteine of caspases. The core difference lies in the chemical nature of their "warhead" — the reactive group that forms the covalent bond.

-

Chloromethylketones (CMK): The CMK moiety is a highly reactive electrophile. The chlorine atom acts as a good leaving group, facilitating nucleophilic attack by the thiolate anion of the active site cysteine. This results in the formation of a stable thioether bond, irreversibly inactivating the enzyme.

-

Fluoromethylketones (FMK): The FMK group is a less reactive electrophile compared to its chloromethyl counterpart.[2] Fluorine is a poorer leaving group than chlorine. While the inhibition mechanism is similar, involving covalent modification of the active site cysteine, the lower reactivity of the FMK group can translate to differences in specificity and off-target effects.[2]

Data Presentation: A Comparative Analysis of Inhibitor Specificity

Table 1: IC50 Values of this compound and Related Compounds Against Various Caspases

| Inhibitor | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-5 | Caspase-8 | Reference(s) |

| Ac-YVAD-CMK | Potent Inhibition | - | Weak Inhibition | Weak Inhibition | - | [3] |

| Ac-LESD-CMK | - | - | - | 2 µM | 50 nM | [4] |

| Ac-FLTD-CMK | 3.36 µM | - | 30 µM | 15 µM | - | [4] |

Table 2: IC50 Values of Z-VAD-FMK and Other FMK Inhibitors Against Various Caspases

| Inhibitor | Caspase-1 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Caspase-10 | Reference(s) |

| Z-VAD-FMK | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM | [4] |

| z-LEHD-FMK | - | - | - | - | 0.70 nM | 1.5 µM | 3.59 µM | [4] |

| z-IETD-FMK | - | - | - | - | 350 nM | 3.7 µM | 5.76 µM | [4] |

Note: "-" indicates data not available in the cited sources. The term "Potent Inhibition" for Ac-YVAD-CMK against Caspase-1 is used as specific IC50 values were not consistently reported in the initial search results, but its high potency is well-established.

Off-Target Effects: A Critical Consideration

A significant differentiator between caspase inhibitors is their potential for off-target effects. The widely used pan-caspase inhibitor Z-VAD-FMK has been shown to induce autophagy in cells by inhibiting the N-glycanase 1 (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway.[3][5][6] This effect is independent of its caspase-inhibitory activity and is not observed with another pan-caspase inhibitor, Q-VD-OPh, which has a more selective warhead.[3][5] This highlights the importance of selecting the appropriate inhibitor and considering potential off-target effects when interpreting experimental results. Information on the specific off-target effects of this compound is less documented in the readily available literature.

Signaling Pathway Visualizations

To contextualize the action of these inhibitors, the following diagrams illustrate the canonical signaling pathways for caspase-1-mediated inflammation and caspase-3-mediated apoptosis.

References

- 1. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]

- 2. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-VAD-CMK: A Technical Guide to its Chemical Properties, Structure, and Application as a Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-VAD-CMK (Acetyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a synthetic peptide derivative that functions as a potent, irreversible pan-caspase inhibitor. By covalently binding to the active site of caspases, a family of cysteine proteases crucial for the execution of apoptosis, this compound effectively blocks the apoptotic signaling cascade. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. It further details experimental protocols for its application in apoptosis research and discusses its utility in studying cellular processes regulated by caspases.

Chemical Properties and Structure

This compound is a tripeptide composed of Valine, Alanine, and Aspartic acid, with an N-terminal acetyl group and a C-terminal chloromethylketone (CMK) moiety. The CMK group is a reactive electrophile that forms a covalent bond with the cysteine residue in the active site of caspases, leading to irreversible inhibition.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C15H24ClN3O6[1] |

| Molecular Weight | 377.82 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | Typically >95% (HPLC) |

| Solubility | Soluble in DMSO. |

| Storage | Store at -20°C. |

Note: Specific quantitative data for purity, solubility, and stability of this compound are not consistently available in the public domain. The information provided is based on data from suppliers and related compounds. It is recommended to consult the supplier's datasheet for lot-specific information.

Mechanism of Action: Irreversible Caspase Inhibition

This compound functions as a pan-caspase inhibitor, meaning it can inhibit a broad range of caspase enzymes. Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage during apoptosis. Activated caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

The inhibitory action of this compound is conferred by the chloromethylketone group. The peptide sequence (VAD) mimics the natural substrate recognition site of caspases, guiding the inhibitor to the active site of the enzyme. Once positioned, the chloromethylketone group reacts with the nucleophilic thiol group of the cysteine residue in the caspase's active site, forming a stable covalent thioether bond. This irreversible modification permanently inactivates the enzyme.

Figure 1: Mechanism of irreversible caspase inhibition by this compound.

Signaling Pathways

This compound can be utilized to dissect the involvement of caspases in various signaling pathways. By inhibiting caspases, researchers can determine whether a particular cellular response is dependent on caspase activity. The two primary apoptotic signaling pathways, the extrinsic and intrinsic pathways, both converge on the activation of executioner caspases, which are the primary targets of this compound.

Figure 2: Overview of the extrinsic and intrinsic apoptotic pathways and the inhibitory points of this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in common cell-based assays. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Inhibition of Apoptosis in Cell Culture

This protocol describes a general procedure for treating cells with this compound to inhibit apoptosis induced by a chemical or biological agent.

Figure 3: Experimental workflow for apoptosis inhibition assay using this compound.

Materials:

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Cell culture medium

-

Apoptosis-inducing agent

-

Cultured cells

-

Multi-well plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay and allow them to adhere overnight.

-

Pre-treatment: Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. A typical starting concentration range is 20-100 µM. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration.

-

Incubation: Incubate the cells with this compound for 1-2 hours at 37°C in a CO2 incubator to allow for cell penetration.

-

Apoptosis Induction: Add the apoptosis-inducing agent to the wells at a pre-determined optimal concentration.

-

Incubation: Incubate the cells for a time period sufficient to induce apoptosis in the control cells (typically 4-24 hours).

-

Analysis: Assess apoptosis using a suitable method, such as Annexin V/Propidium Iodide staining followed by flow cytometry, TUNEL assay, or caspase activity assays.

Western Blot Analysis of Caspase-Dependent Protein Cleavage

This protocol outlines the use of this compound to determine if the cleavage of a protein of interest is caspase-dependent.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest and its cleaved form

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of this compound as described in the protocol above.

-

Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in lysis buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Compare the levels of the cleaved form of the protein of interest in the presence and absence of this compound. A reduction in the cleaved form in the this compound-treated sample indicates that the cleavage is caspase-dependent.

Conclusion